Isotopic Purity and Cross-Signal Minimization
The isotopic purity of trans-chalcone oxide-d10 directly impacts the lower limit of quantification (LLOQ) by reducing cross-talk between the IS and analyte mass channels. While exact purity values are batch-specific, reputable suppliers specify a minimum isotopic enrichment, ensuring that the contribution of unlabeled species (M+0) to the analyte signal is negligible . This contrasts with generic SIL standards where lower isotopic purity can lead to a significant overestimation of analyte concentration, particularly at low levels [1].
| Evidence Dimension | Isotopic Purity / Enrichment |
|---|---|
| Target Compound Data | ≥98% chemical purity; isotopic enrichment specified per batch to ensure <5% cross-contribution. |
| Comparator Or Baseline | Lower-grade SIL standards or unlabeled compounds can have <95% isotopic enrichment, leading to >10% cross-contribution. |
| Quantified Difference | A 3% difference in isotopic purity can result in a >5% difference in quantification error at the LLOQ. |
| Conditions | LC-MS/MS analysis of a low-concentration analyte in a complex biological matrix (e.g., plasma). |
Why This Matters
High isotopic purity is the foundational metric for ensuring the internal standard does not itself become a source of analytical error, which is critical for meeting regulatory acceptance criteria for assay precision and accuracy.
- [1] Lin, D. L., Wang, S. M., Wu, C. H., Chen, B. G., & Liu, R. H. (2000). Chemical derivatization and the selection of deuterated internal standard for quantitative determination—methamphetamine example. Journal of Analytical Toxicology, 24(4), 275-280. View Source
